Cas no 2137477-80-4 (tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate)

Tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate is a versatile intermediate in organic synthesis, particularly valuable for its incorporation of both a benzimidazole moiety and a protected amino acid ester functionality. The tert-butyl ester group enhances stability and solubility, facilitating handling and purification in synthetic workflows. The benzimidazole unit imparts potential biological activity, making this compound useful in pharmaceutical and agrochemical research. Its structural features allow for further functionalization, enabling the development of complex molecules. The compound’s well-defined reactivity profile ensures reliable performance in coupling reactions and heterocyclic chemistry, supporting applications in medicinal chemistry and material science.
tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate structure
2137477-80-4 structure
Product Name:tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate
CAS No:2137477-80-4
MF:C14H19N3O2
MW:261.319563150406
CID:6206391
PubChem ID:165496704
Update Time:2025-07-22

tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate
    • 2137477-80-4
    • EN300-1141462
    • Inchi: 1S/C14H19N3O2/c1-14(2,3)19-13(18)10(15)8-17-9-16-11-6-4-5-7-12(11)17/h4-7,9-10H,8,15H2,1-3H3
    • InChI Key: YRWGLQAIWUVYQG-UHFFFAOYSA-N
    • SMILES: O(C(C(CN1C=NC2C=CC=CC1=2)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 261.147726857g/mol
  • Monoisotopic Mass: 261.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 70.1Ų

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Additional information on tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate

Comprehensive Overview of tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate (CAS No. 2137477-80-4)

tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate (CAS No. 2137477-80-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its IUPAC name or CAS number, is a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring a benzodiazole moiety and a tert-butyl ester group, makes it a versatile building block in medicinal chemistry. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting enzyme inhibitors and receptor modulators.

The growing demand for tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate is driven by its role in the development of novel therapeutics. Recent studies highlight its utility in designing small-molecule drugs for neurological and metabolic disorders. For instance, its benzodiazole core is known to interact with G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology. This aligns with the increasing focus on precision medicine and personalized therapies, which are frequently searched terms in scientific and medical communities.

From a synthetic perspective, CAS No. 2137477-80-4 is valued for its stability and reactivity under mild conditions. The tert-butyl ester group serves as a protective moiety, enabling selective deprotection in multi-step syntheses. This feature is crucial for peptide coupling and prodrug design, areas that are currently trending in pharmaceutical R&D. Additionally, the compound’s amino acid derivative nature makes it a candidate for bioconjugation strategies, a technique widely explored in antibody-drug conjugates (ADCs) and targeted drug delivery systems.

In the context of green chemistry, researchers are investigating eco-friendly synthesis routes for tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate. Sustainable methods, such as catalytic hydrogenation and microwave-assisted synthesis, are gaining traction to reduce waste and energy consumption. This aligns with the global push for environmentally friendly manufacturing, a topic frequently queried in academic and industrial searches.

Analytical characterization of CAS No. 2137477-80-4 involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets stringent quality standards for preclinical and clinical applications. The rise of AI-driven drug discovery has further amplified interest in such compounds, as machine learning models require high-quality data for structure-activity relationship (SAR) studies.

In summary, tert-butyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanoate (CAS No. 2137477-80-4) is a pivotal compound in modern drug development. Its applications span neurology, oncology, and metabolic disease research, reflecting the interdisciplinary nature of contemporary science. As the pharmaceutical industry continues to evolve, this compound will likely remain a focal point for innovation, driven by its structural versatility and compatibility with cutting-edge technologies.

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